ゲラニルゲラニルピロリン酸トリアモニウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Geranylgeranylphosphate has numerous scientific research applications:

作用機序

Geranylgeranylphosphate exerts its effects primarily through the process of geranylgeranylation, where it attaches to specific proteins, modifying their function and localization. This modification is crucial for the activity of small GTPases, which are involved in various cellular processes such as signal transduction, cell growth, and differentiation . The molecular targets of geranylgeranylphosphate include proteins such as Rho, Rac, and Rab .

Safety and Hazards

将来の方向性

生化学分析

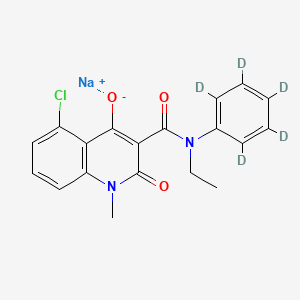

Biochemical Properties

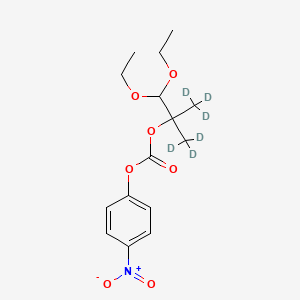

Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . It serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .

Cellular Effects

Geranylgeranyl Pyrophosphate Triammonium Salt influences cell function by participating in the development of the ventricular chamber. It serves as a stage-specific signal to modulate the formation of cardiac cytoarchitecture at the time of mid-gestation .

Molecular Mechanism

At the molecular level, Geranylgeranyl Pyrophosphate Triammonium Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in protein geranylgeranylation, a type of protein prenylation, which is a post-translational modification of proteins .

Temporal Effects in Laboratory Settings

The effects of Geranylgeranyl Pyrophosphate Triammonium Salt over time in laboratory settings include its role in the biosynthesis of terpenes and terpenoids

Metabolic Pathways

Geranylgeranyl Pyrophosphate Triammonium Salt is involved in the HMG-CoA reductase pathway . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels.

Subcellular Localization

It is known to be involved in post-translational modifications that are necessary for correct localization of proteins to intracellular membranes .

準備方法

Synthetic Routes and Reaction Conditions

Geranylgeranylphosphate is synthesized through the head-to-tail condensation of three isopentenyl diphosphate units and one dimethylallyl diphosphate unit. This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase . The synthesis can occur via the mevalonic acid pathway in the cytosol or the methylerythritol 4-phosphate pathway in plastids .

Industrial Production Methods

In industrial settings, geranylgeranylphosphate is produced using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of geranylgeranylphosphate .

化学反応の分析

Types of Reactions

Geranylgeranylphosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different diterpenoids.

Reduction: It can be reduced to form geranylgeraniol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

Oxidation: Diterpenoids such as gibberellins and carotenoids.

Reduction: Geranylgeraniol.

Substitution: Various geranylgeranyl derivatives.

類似化合物との比較

Similar Compounds

Farnesylphosphate: Another important intermediate in the isoprenoid biosynthesis pathway.

Geranylphosphate: A precursor to monoterpenes and other isoprenoids.

Geranylgeraniol: The alcohol form of geranylgeranylphosphate.

Uniqueness

Geranylgeranylphosphate is unique due to its role as a precursor to a wide variety of essential biomolecules, including carotenoids, gibberellins, tocopherols, and chlorophylls . Its ability to undergo geranylgeranylation makes it indispensable for the proper functioning of small GTPases and other proteins involved in critical cellular processes .

特性

IUPAC Name |

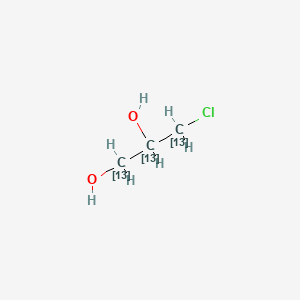

triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBMYHRTNHKGIT-XGVVNRHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C.[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45N3O7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)